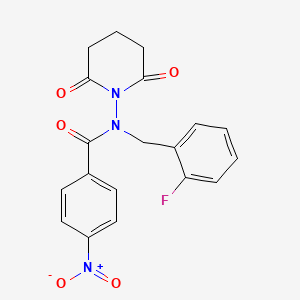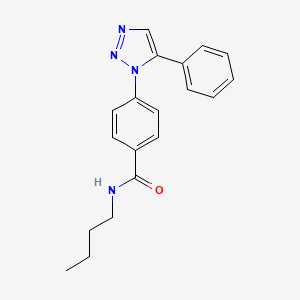![molecular formula C15H16ClN3O4S B5088969 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide CAS No. 5477-12-3](/img/structure/B5088969.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide, commonly known as CNP-PMN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of CNP-PMN involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately apoptosis. Additionally, CNP-PMN has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
CNP-PMN has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activation of NF-κB. Additionally, CNP-PMN has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using CNP-PMN in lab experiments is its specificity for tubulin polymerization inhibition, which makes it a valuable tool for studying the cell cycle and cell division. Additionally, CNP-PMN has been found to have low toxicity, making it a safer alternative to other tubulin polymerization inhibitors. However, one limitation of using CNP-PMN is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CNP-PMN. One area of interest is the development of CNP-PMN analogs with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of CNP-PMN in animal models of cancer and inflammatory diseases. Finally, the potential use of CNP-PMN in combination with other cancer therapies is an area of ongoing research.
Conclusion:
In conclusion, CNP-PMN is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of tubulin polymerization and the activation of NF-κB. CNP-PMN has various biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on CNP-PMN will focus on the development of analogs, animal studies, and combination therapies.
合成方法
CNP-PMN is synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with N-(2-aminoethyl)methanesulfonamide in the presence of a base. This intermediate product is then reacted with phenyl isocyanate to yield the final product, CNP-PMN.
科学研究应用
CNP-PMN has been extensively studied for its potential use in the treatment of cancer. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CNP-PMN has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-14-10-13(19(20)21)6-7-15(14)17-8-9-18-24(22,23)11-12-4-2-1-3-5-12/h1-7,10,17-18H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULSZZVFFZUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385898 |
Source


|
| Record name | STK040533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5477-12-3 |
Source


|
| Record name | STK040533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)


![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)

![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)
